
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with a unique structure that includes an imidazolidine ring, a methoxyphenyl group, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3,5-dimethyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products
Oxidation: Formation of N-(2-Hydroxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide.
Reduction: Formation of N-(2-Methoxyphenyl)-3,5-dimethyl-2-hydroxyimidazolidine-1-carboxamide.
Substitution: Formation of N-(2-Halophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide or N-(2-Alkylphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can be compared with other similar compounds such as:
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-thiocarboxamide: Similar structure but with a thiocarboxamide group instead of a carboxamide group.
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carbothioamide: Features a carbothioamide group instead of a carboxamide group.
Eigenschaften
CAS-Nummer |
89645-83-0 |
|---|---|
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-9-8-15(2)13(18)16(9)12(17)14-10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
OFOGKTQVLCUWOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)N1C(=O)NC2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


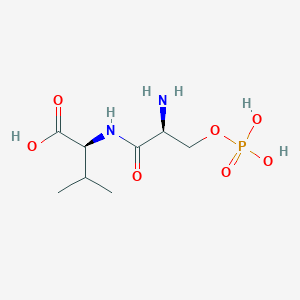
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
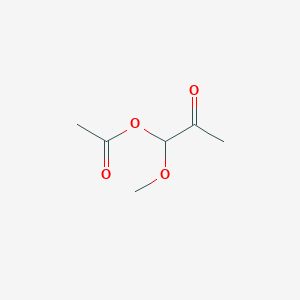
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
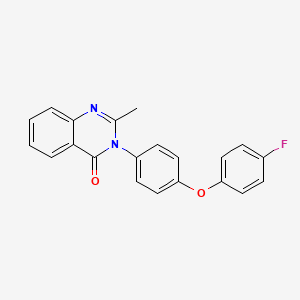
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

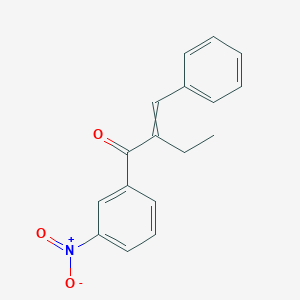
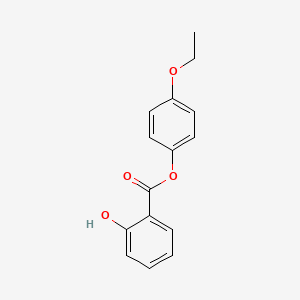
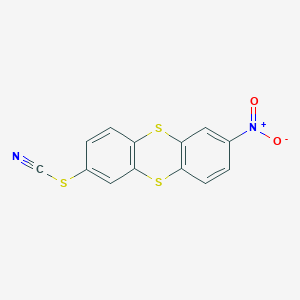
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
silanol](/img/structure/B14377668.png)

silane](/img/structure/B14377675.png)
